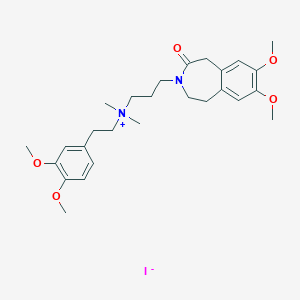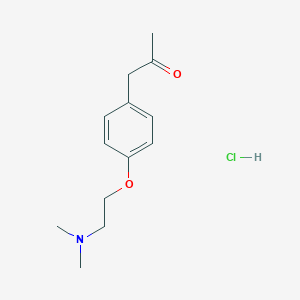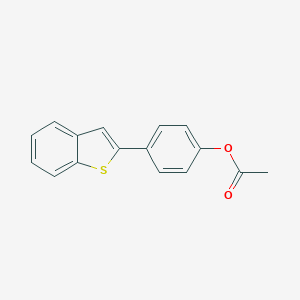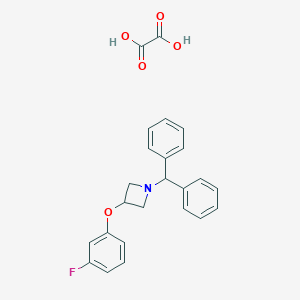
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate, also known as DPAO, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or receptors in the body. This can lead to various biochemical and physiological effects, such as the inhibition of cell growth and the induction of apoptosis.
Biochemical And Physiological Effects
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the modulation of immune response. These effects make 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate a potential candidate for the treatment of cancer and other diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate in lab experiments is its high purity and stability. This makes it easier to control the experimental conditions and obtain reliable results. However, one of the limitations of using 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate is its relatively high cost, which can limit its use in large-scale experiments.
Future Directions
There are many possible future directions for the research on 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate. Some of these include:
1. Further studies on the mechanism of action of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate to better understand its potential applications in medicine and other fields.
2. Development of new synthesis methods for 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate that are more cost-effective and environmentally friendly.
3. Exploration of the use of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate as a building block for the synthesis of novel materials with unique properties.
4. Investigation of the potential use of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate as a diagnostic tool for the detection of certain diseases.
Conclusion:
In conclusion, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis, make it a valuable compound for further study. Through continued research, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate may prove to be a valuable tool in the fight against cancer and other diseases, as well as a building block for the synthesis of novel materials with unique properties.
Synthesis Methods
The synthesis of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate involves the reaction between 1-(diphenylmethyl)azetidine and 3-fluorophenol in the presence of oxalic acid. The reaction takes place under reflux conditions and yields 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate as a white solid. The purity of the compound can be further improved by recrystallization.
Scientific Research Applications
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In materials science, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been used as a reagent for the synthesis of various compounds.
properties
CAS RN |
132924-42-6 |
|---|---|
Product Name |
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate |
Molecular Formula |
C24H22FNO5 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-benzhydryl-3-(3-fluorophenoxy)azetidine;oxalic acid |
InChI |
InChI=1S/C22H20FNO.C2H2O4/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18;3-1(4)2(5)6/h1-14,21-22H,15-16H2;(H,3,4)(H,5,6) |
InChI Key |
QSCLPEYFJVLXSB-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F.C(=O)(C(=O)O)O |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F.C(=O)(C(=O)O)O |
synonyms |
1-(DIPHENYLMETHYL)-3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



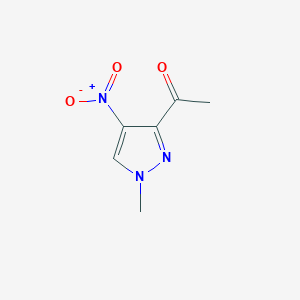
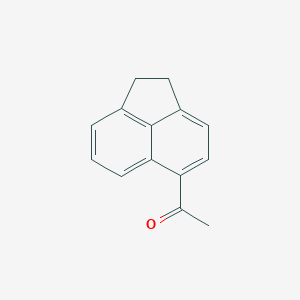
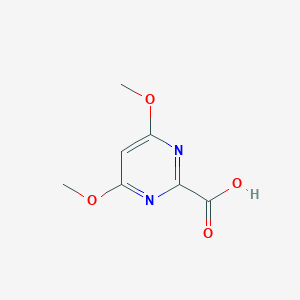
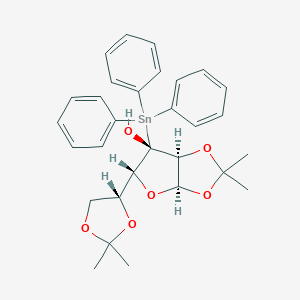
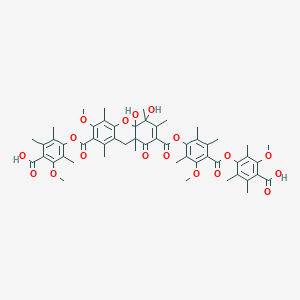
![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
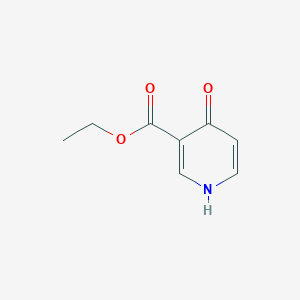
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
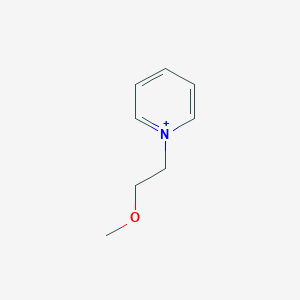
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)
